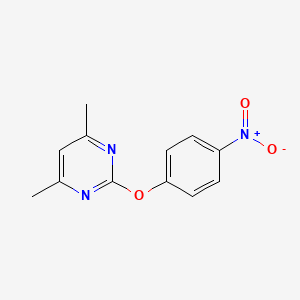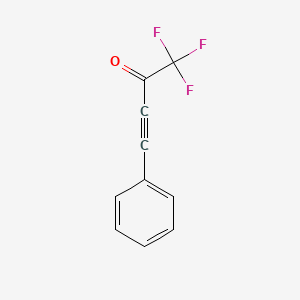
1,1,1-trifluoro-4-phenylbut-3-yn-2-one
Übersicht
Beschreibung
1,1,1-Trifluoro-4-phenylbut-3-yn-2-one is an organic compound with the molecular formula C10H5F3O It is characterized by the presence of a trifluoromethyl group, a phenyl group, and a butynone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-4-phenylbut-3-yn-2-one can be synthesized through various methods. One common synthetic route involves the reaction of this compound with diphenyldiazomethane at 20°C in ethyl ether. This reaction leads to the formation of 4-(trifluoromethyl)-1,1,6,6-tetraphenyl-4,6-dihydro-1H-benz[5,6]oxepino[4,5-c]pyrazole through a [3+2]-cycloaddition followed by a [3+6]-cycloaddition .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the compound can be synthesized on a larger scale using similar reaction conditions as those used in laboratory settings, with appropriate scaling up of reagents and optimization of reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1-Trifluoro-4-phenylbut-3-yn-2-one undergoes various types of chemical reactions, including:
Cycloaddition Reactions: As mentioned earlier, it reacts with diphenyldiazomethane through [3+2] and [3+6] cycloaddition reactions.
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Diphenyldiazomethane: Used in cycloaddition reactions with this compound.
Ethyl Ether: Common solvent used in the reaction with diphenyldiazomethane.
Major Products Formed
4-(Trifluoromethyl)-1,1,6,6-tetraphenyl-4,6-dihydro-1H-benz[5,6]oxepino[4,5-c]pyrazole: Formed through cycloaddition reactions with diphenyldiazomethane.
Wissenschaftliche Forschungsanwendungen
1,1,1-Trifluoro-4-phenylbut-3-yn-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and cycloaddition reactions.
Biology and Medicine:
Industry: May be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,1,1-trifluoro-4-phenylbut-3-yn-2-one involves its participation in cycloaddition reactions. The trifluoromethyl group and the phenyl group play crucial roles in stabilizing reaction intermediates and facilitating the formation of complex cyclic structures. The molecular targets and pathways involved in its reactions are primarily related to the formation of pyrazole and oxepine derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol: Similar structure but with a hydroxyl group instead of a carbonyl group.
1,1,1-Trifluoro-4-phenyl-3-butyn-2-ol: Another similar compound with a hydroxyl group.
Uniqueness
1,1,1-Trifluoro-4-phenylbut-3-yn-2-one is unique due to its combination of a trifluoromethyl group, a phenyl group, and a butynone structure. This combination imparts distinct chemical reactivity and potential for forming complex cyclic structures through cycloaddition reactions .
Eigenschaften
CAS-Nummer |
58518-08-4 |
|---|---|
Molekularformel |
C10H5F3O |
Molekulargewicht |
198.14 g/mol |
IUPAC-Name |
1,1,1-trifluoro-4-phenylbut-3-yn-2-one |
InChI |
InChI=1S/C10H5F3O/c11-10(12,13)9(14)7-6-8-4-2-1-3-5-8/h1-5H |
InChI-Schlüssel |
LISOVATZGSPQOC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C#CC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



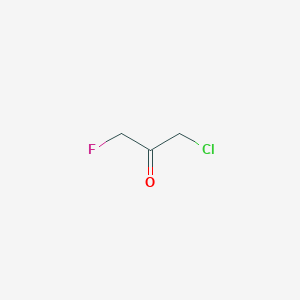
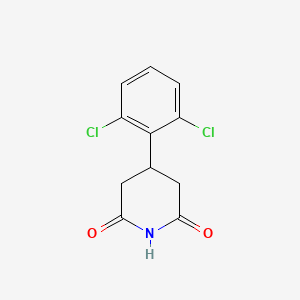
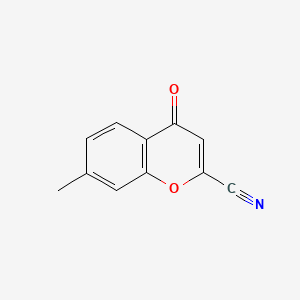

![7-Chlorothieno[3,2-b]pyridine-2-carbothioamide](/img/structure/B8805386.png)

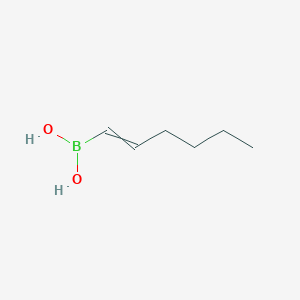
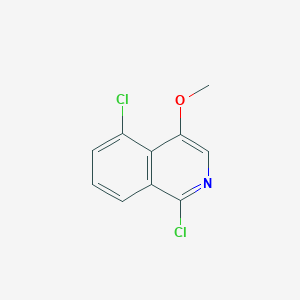

![2-(3-Chlorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-A]pyridine](/img/structure/B8805419.png)
![Acenaphtho[1,2-b]quinoxaline-9-carboxylic acid](/img/structure/B8805438.png)
